molecular formula C11H13N3 B1290871 (1-benzyl-1H-pyrazol-4-yl)methanamine CAS No. 936940-11-3

(1-benzyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1290871
CAS No.: 936940-11-3
M. Wt: 187.24 g/mol
InChI Key: MSUNGGQPLNEWHJ-UHFFFAOYSA-N
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Description

(1-benzyl-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazoles It is characterized by a benzyl group attached to the nitrogen atom of a pyrazole ring, with a methanamine group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of benzylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by the introduction of the methanamine group at the fourth position of the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

(1-benzyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-pyrazol-4-yl)methanamine
  • (1-benzyl-1H-pyrazol-3-yl)methanamine
  • (1-benzyl-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-benzyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group on the pyrazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(1-benzylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUNGGQPLNEWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640901
Record name 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-11-3
Record name 1-(Phenylmethyl)-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-pyrazol-4-yl)methanamine
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